molecular formula C9H14N2O2 B13315763 Ethyl 1-cyanopiperidine-4-carboxylate

Ethyl 1-cyanopiperidine-4-carboxylate

Cat. No.: B13315763
M. Wt: 182.22 g/mol
InChI Key: LYDXZSKYVPUTGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-cyanopiperidine-4-carboxylate is an organic compound belonging to the class of piperidines It is characterized by a piperidine ring substituted with a cyano group at the 1-position and an ethyl ester group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-cyanopiperidine-4-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 1-piperidinecarboxylic acid with zinc cyanide and ethyl chloroformate . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as dehydration of piperidine-4-carboxamide (isonipecotamide) using phosphorus oxychloride .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyanopiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the piperidine ring.

    Reduction: Amino derivatives of the piperidine ring.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Mechanism of Action

The exact mechanism of action of ethyl 1-cyanopiperidine-4-carboxylate is not fully understood. it is believed to act as an inhibitor of various enzymes, including cytochrome P450 enzymes. The compound may interact with specific molecular targets and pathways, influencing biochemical and physiological processes.

Comparison with Similar Compounds

Ethyl 1-cyanopiperidine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-cyanopiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-2-13-9(12)8-3-5-11(7-10)6-4-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDXZSKYVPUTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.